1-(3-Aminopropoxy)-4-bromobenzene
Overview
Description
1-(3-Aminopropoxy)-4-bromobenzene is an organic compound that features a bromine atom and an aminopropoxy group attached to a benzene ring This compound is of interest in various fields of chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminopropoxy)-4-bromobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromophenol with 3-bromopropylamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropoxy)-4-bromobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aminopropoxy group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to remove the bromine atom or modify the aminopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated or reduced aminopropoxy derivatives.
Scientific Research Applications
1-(3-Aminopropoxy)-4-bromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropoxy)-4-bromobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aminopropoxy group, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Aminopropoxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
1-(3-Aminopropoxy)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-Aminopropoxy)-4-bromobenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger halogen compared to chlorine and fluorine, which can influence the compound’s reactivity and interactions in chemical and biological systems. The bromine atom also makes the compound more suitable for certain types of substitution reactions and applications in materials science.
Properties
IUPAC Name |
3-(4-bromophenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHILPPZSQVWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640907 | |
Record name | 3-(4-Bromophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933717-18-1 | |
Record name | 3-(4-Bromophenoxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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